molecular formula C25H29ClN4O3S B2528326 N-(5-Chloro-2,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide CAS No. 892286-46-3

N-(5-Chloro-2,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide

Cat. No.: B2528326
CAS No.: 892286-46-3
M. Wt: 501.04
InChI Key: IBAHSQDBOORCKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Chloro-2,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a spirocyclic compound featuring a 1,4,8-triazaspiro[4.5]decane core. Key structural attributes include:

  • Spirocyclic framework: The 1,4,8-triazaspiro[4.5]decane system provides conformational rigidity, influencing binding to biological targets .
  • Substituents:
    • 5-Chloro-2,4-dimethoxyphenyl group: Enhances lipophilicity and modulates electronic properties.
    • 3,4-Dimethylphenyl group: Contributes steric bulk and hydrophobic interactions.
    • Methylsulfanyl (SMe) group: Impacts solubility and redox properties .
  • Molecular formula: C25H28ClN3O3S (MW: 486.0) .

Properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-methylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29ClN4O3S/c1-15-6-7-17(12-16(15)2)22-23(34-5)29-25(28-22)8-10-30(11-9-25)24(31)27-19-13-18(26)20(32-3)14-21(19)33-4/h6-7,12-14H,8-11H2,1-5H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBAHSQDBOORCKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3(CCN(CC3)C(=O)NC4=CC(=C(C=C4OC)OC)Cl)N=C2SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-Chloro-2,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly as an anti-inflammatory agent. This article compiles and analyzes research findings related to its biological activity, including mechanisms of action, efficacy in various models, and safety profiles.

Chemical Structure and Properties

The compound belongs to a class of N-heterocyclic ketone analogues and features a complex spirocyclic structure. Its molecular formula is C22H24ClN5OC_{22}H_{24}ClN_5O, with a molecular weight of 410.174 g/mol. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC22H24ClN5O
Molecular Weight410.174 g/mol
SMILESCN1CN(C2(C1=O)CCN(CC2)CC3=NC4=C(N3)C=C(C=C4)Cl)C5=CC=CC=C5
InChIInChI=1S/C22H24ClN5O/c1-26-15-28(17-5-3-2-4-6-17)...

Recent studies have indicated that this compound exhibits significant anti-inflammatory properties. Specifically, it has been shown to inhibit the release of pro-inflammatory cytokines and modulate key signaling pathways involved in inflammation. The primary mechanism involves blocking the activation of the ASK1/p38 MAPKs/NF-κB signaling pathway in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells .

Ulcerative Colitis

In vivo studies demonstrated that the compound significantly alleviated symptoms of dextran sodium sulfate (DSS)-induced ulcerative colitis in murine models. It showed comparable efficacy to dexamethasone, a well-known anti-inflammatory drug. The results indicated a marked reduction in inflammatory markers and improved histological scores in treated animals .

Safety Profile

The acute toxicity tests performed on animal models indicated a favorable safety profile for this compound. No significant adverse effects were reported at therapeutic doses during the studies conducted .

Case Studies

A notable case study involved a series of experiments aimed at optimizing the compound's structure to enhance its anti-inflammatory activity while maintaining safety. Researchers utilized molecular hybridization strategies to develop variants with improved potency against inflammation-induced conditions without increasing toxicity levels .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

N-(3,4-Dimethoxyphenyl)-4-oxo-2,3,7-triazaspiro[4.5]dec-1-ene-1-carboxamide hydrochloride
  • Core : 2,3,7-Triazaspiro[4.5]dec-1-ene with a 4-oxo group.
  • Substituents : Lacks the methylsulfanyl group but includes a 3,4-dimethoxyphenyl carboxamide.
  • Synthesis : Uses HATU-mediated coupling and Boc deprotection, similar to spirocyclic carboxamide synthesis .
2-(Benzylthio)-N-(4-chlorophenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
  • Core : Same 1,4,8-triazaspiro[4.5]decane system.
  • Substituents : Benzylthio (S-benzyl) instead of methylsulfanyl; 4-chlorophenyl carboxamide.
  • Molecular weight : 489.0 vs. 486.0 for the target compound.
  • Impact : The bulkier benzylthio group may hinder membrane permeability compared to SMe .

Functional Group Analogues

5-Methyl-N-(3-oxo-8-phenyl-1-thia-4-azaspiro[4.5]dec-4-yl)-3-phenyl-1H-indole-2-carboxamide
  • Core : 1-Thia-4-azaspiro[4.5]decane (sulfur in the heterocycle).
  • Substituents : Indole-carboxamide and phenyl groups.
  • Key similarity : Sulfur atom in the spiro system, though integrated into the ring rather than as a substituent.
3-(4-Chlorophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione
  • Core : 1,3-Diazaspiro[4.5]decane.
  • Substituents : Chlorophenylsulfonyl group (electron-withdrawing) instead of carboxamide.
  • Impact : The sulfonyl group increases acidity and hydrogen-bonding capacity compared to carboxamide .

Key Findings

  • Structural Flexibility : The spirocyclic core is conserved across analogs, but substituent variations (e.g., SMe vs. S-benzyl, chloro vs. methoxy groups) significantly alter physicochemical and biological profiles .
  • Synthetic Routes : Carboxamide coupling using EDCI/HOBt or HATU is common, with yields ranging from 62% to 71% for related compounds .
  • Activity Cliffs: Minor structural changes (e.g., chloro to methyl substitution) can lead to drastic activity differences, emphasizing the need for precise SAR studies .

Q & A

Basic: What synthetic methodologies are recommended for the preparation of this spirocyclic carboxamide?

The synthesis involves multi-step organic reactions, typically starting with the formation of the triazaspiro core via cyclization reactions. Key steps include:

  • Spirocyclization : Using dichloromethane as a solvent and palladium on carbon (Pd/C) as a catalyst to facilitate ring closure .
  • Functionalization : Introducing the methylsulfanyl group via nucleophilic substitution, optimized under reflux conditions with thiomethylating agents like methanethiol derivatives .
  • Amide Coupling : Reacting the spirocyclic intermediate with 5-chloro-2,4-dimethoxyphenylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
    Yield optimization requires precise stoichiometric control and inert atmosphere conditions to prevent oxidation of sulfur-containing moieties .

Basic: How can the structural integrity of this compound be confirmed post-synthesis?

Analytical characterization should include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and spirocyclic conformation. Key signals include methoxy protons (δ 3.8–4.0 ppm) and sp³-hybridized carbons in the triazaspiro ring .
  • Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]+ ion) and detect fragmentation patterns indicative of the sulfanyl and carboxamide groups .
  • X-ray Crystallography : For definitive 3D structural elucidation, particularly to resolve stereochemical ambiguities in the spirocyclic core .

Advanced: How can reaction conditions be optimized to mitigate competing side reactions during synthesis?

Advanced optimization strategies include:

  • Design of Experiments (DoE) : Statistical modeling (e.g., response surface methodology) to evaluate temperature, solvent polarity, and catalyst loading effects on yield .
  • Kinetic Profiling : Monitoring reaction progress via in-situ IR spectroscopy to identify intermediates and adjust reagent addition rates .
  • Purification Techniques : Using preparative HPLC with C18 columns to isolate the target compound from byproducts like des-methylsulfanyl analogs .

Advanced: What computational tools are suitable for predicting biological target interactions?

  • Molecular Docking : Software like AutoDock Vina or Schrödinger Suite can model interactions with enzymes (e.g., dipeptidyl peptidase IV) by aligning the spirocyclic core into hydrophobic binding pockets .
  • Quantum Chemical Calculations : DFT methods (e.g., B3LYP/6-31G*) to analyze electron density distribution, particularly around the sulfanyl group, which may influence hydrogen bonding .
  • MD Simulations : Assess binding stability over time with biological targets, such as membrane-bound receptors .

Basic: What are the critical stability considerations for this compound in experimental settings?

  • Solubility : Use polar aprotic solvents (e.g., DMSO) for stock solutions, as the hydrochloride salt form (if applicable) enhances aqueous solubility .
  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the chloro-dimethoxyphenyl moiety .
  • pH Stability : Avoid strongly acidic conditions (>pH 2) to prevent hydrolysis of the carboxamide group .

Advanced: How can contradictory bioactivity data between analogs be resolved?

  • SAR Analysis : Compare analogs with variations in the 3,4-dimethylphenyl or methylsulfanyl groups. For example, replacing methylsulfanyl with sulfone reduces steric hindrance but may diminish target affinity .
  • Binding Assays : Use surface plasmon resonance (SPR) to quantify dissociation constants (Kd) and validate hypotheses from docking studies .
  • Metabolite Profiling : LC-MS/MS to identify degradation products that might interfere with activity measurements .

Advanced: What strategies are recommended for elucidating the mechanism of spirocyclization?

  • Isotopic Labeling : Introduce deuterium at reaction sites to track proton transfer steps via mass spectrometry .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps .
  • In-Situ Monitoring : Use Raman spectroscopy to detect transient intermediates during cyclization .

Basic: What are the key functional groups influencing reactivity?

  • Carboxamide : Participates in hydrogen bonding with biological targets; sensitive to hydrolysis under acidic conditions .
  • Methylsulfanyl : Acts as a leaving group in nucleophilic substitution reactions; prone to oxidation .
  • Chloro-Dimethoxyphenyl : Enhances lipophilicity and influences π-π stacking interactions in enzyme binding pockets .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

  • Analog Synthesis : Systematically modify substituents (e.g., replace chlorine with fluorine or vary methoxy positions) .
  • High-Throughput Screening : Test analogs against a panel of enzymes (e.g., kinases, proteases) to identify selectivity trends .
  • Free Energy Perturbation (FEP) : Computational modeling to predict binding affinity changes upon structural modifications .

Advanced: What analytical approaches are effective in identifying degradation products?

  • Forced Degradation Studies : Expose the compound to heat, light, and pH extremes, followed by LC-MS/MS to track decomposition pathways .
  • Stability-Indicating Methods : Develop HPLC-DAD methods with baseline separation of degradation peaks .
  • NMR Relaxometry : Detect conformational changes in the spirocyclic core under stress conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.